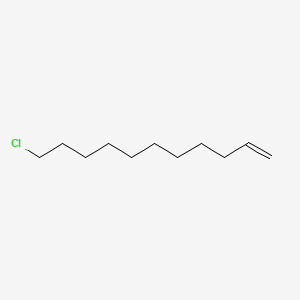

11-Chloro-1-undecene

Beschreibung

Contextualization within Halogenated Alpha-Olefin Chemistry

11-Chloro-1-undecene is a member of the halogenated alpha-olefins, a class of organic compounds characterized by a terminal double bond (alpha-olefin) and a halogen atom attached to the alkyl chain. The general structure of these molecules allows them to participate in olefin polymerization through the double bond, while the halogen atom serves as a reactive site for subsequent chemical modifications.

The reactivity of halogenated alpha-olefins in polymerization is influenced by several factors, including the nature of the halogen, the length of the methylene (B1212753) spacer between the double bond and the halogen, and the type of catalyst employed. For instance, in copolymerization reactions, the activity of the catalyst can be affected by the Lewis basicity of the halogen atom. Research has shown that for 11-halogenated undecenes, the polymerization activity often increases in the order of chloro < bromo < iodo when using certain metallocene catalysts. mdpi.com However, the incorporation level of the halogenated comonomer into the polymer chain may not show significant differences. mdpi.com

The presence of the halogen, specifically chlorine in this case, provides a versatile handle for post-polymerization modification. The carbon-chlorine bond can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups onto the polymer backbone. This contrasts with their non-halogenated counterparts, which are largely inert. The length of the undecene chain is also crucial, as a longer spacer between the reactive double bond and the potentially coordinating halogen atom can prevent catalyst deactivation during polymerization, a common issue with shorter-chain halogenated olefins. thieme-connect.de

Significance as a Functional Monomer in Advanced Polymer Science

The primary significance of this compound lies in its role as a functional monomer. Its ability to be incorporated into polyolefin chains, such as polyethylene (B3416737) and polypropylene (B1209903), introduces a reactive chlorine atom that can be later transformed into various other functionalities. This two-step approach, involving polymerization followed by chemical modification, is a powerful strategy for producing a diverse range of functionalized polyolefins that are otherwise difficult to synthesize directly.

The synthesis of homo-poly(this compound) has been demonstrated, yielding a polymer with highly reactive side-chain chlorine atoms. mdpi.com These can be readily substituted with other groups, for example, through reaction with potassium carboxylate or potassium hydroxide (B78521). mdpi.com More commonly, this compound is used as a comonomer in copolymerizations with simple olefins like ethylene (B1197577) and propylene (B89431). cymitquimica.comthermofisher.comethz.ch This process, often catalyzed by metallocene or other single-site catalysts, allows for the production of linear, lightly branched, and semicrystalline copolymers with tunable properties. kinampark.com

The resulting chloro-functionalized polymers serve as platforms for creating materials with tailored characteristics. For example, the chlorine atoms can be replaced with polar groups to improve adhesion, dyeability, and compatibility with other polymers. They can also be converted to other reactive moieties for crosslinking or for grafting other polymer chains, leading to the formation of complex macromolecular architectures.

Overview of Core Research Domains in this compound Chemistry

Research involving this compound is primarily concentrated in the following domains:

Catalytic Polymerization: A significant area of investigation is the use of various catalyst systems to polymerize this compound, either as a homopolymer or as a comonomer. This includes the use of Ziegler-Natta catalysts, metallocene catalysts (such as bis(cyclopentadienyl)zirconium dichloride) activated with methylaluminoxane (B55162) (MAO), and late transition metal catalysts (like nickel-based systems). kinampark.comtib.eulookchem.com Research focuses on understanding the influence of the catalyst structure, cocatalyst type (e.g., MAO, Et2AlCl), and polymerization conditions on the catalytic activity, comonomer incorporation, and the microstructure and properties of the resulting polymers. kinampark.comacs.org

Synthesis of Functionalized Polyolefins: This domain explores the use of poly(this compound) and its copolymers as precursors for a wide range of functionalized materials. The chloro-group serves as a versatile electrophilic site for nucleophilic substitution reactions, enabling the introduction of hydroxyl, amino, thiol, and other functional groups. acs.org This allows for the creation of materials with properties tailored for specific applications, such as improved surface properties or compatibility in polymer blends.

Structure-Property Relationships of Copolymers: Researchers are actively investigating how the incorporation of this compound into polyolefin backbones affects the material's physical and chemical properties. This includes studying the impact on molecular weight, molecular weight distribution, crystallinity, thermal properties (melting temperature, glass transition temperature), and mechanical properties. kinampark.comacs.org Understanding these relationships is crucial for designing materials with desired performance characteristics.

The following data tables provide a summary of key findings in the research on this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 872-17-3 |

| Molecular Formula | C₁₁H₂₁Cl |

| Molecular Weight | 188.74 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | ~0.995 g/mL at 25 °C |

| Boiling Point | 108-109 °C at 6 mmHg |

| Refractive Index | ~1.4510 at 20 °C |

| Solubility | Insoluble in water |

Table 2: Research Findings on the Copolymerization of Ethylene and this compound

| Catalyst System | Cocatalyst | Comonomer Incorporation (mol%) | Resulting Polymer Molecular Weight (kDa) | Key Findings |

|---|---|---|---|---|

| Nickel-based (Ni-iPr) | Et₂AlCl | 0.14 - 1.02 | 1,346 - 2,292 | Enables the synthesis of functionalized ultra-high molecular weight polyethylene (f-UHMWPE) at ambient pressure. kinampark.com |

| Metallocene (rac-Et(Ind)₂ZrCl₂) | MAO | Not specified for chloro-derivative, but activity is lower than bromo- and iodo-analogs | Not specified | Polymerization activity is influenced by the halogen type. mdpi.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 11-Bromo-1-undecene (B109033) |

| This compound |

| 11-Iodo-1-undecene |

| 4-Bromo-1-butene |

| Bis(cyclopentadienyl)zirconium dichloride |

| Ethylene |

| Maleic Anhydride |

| Methylaluminoxane |

| Polyethylene |

| Polypropylene |

| Potassium carboxylate |

| Potassium hydroxide |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

11-chloroundec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEVKFKRYVAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337647 | |

| Record name | 11-Chloro-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-17-3 | |

| Record name | 11-Chloro-1-undecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Chloro-1-undecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 11 Chloro 1 Undecene

Strategic Approaches to 11-Chloro-1-undecene Synthesis

The synthesis of this compound can be achieved through various strategic approaches, primarily involving the transformation of precursor molecules like 10-undecen-1-ol (B85765) or through elimination reactions of di-halogenated undecanes.

Reaction Pathways via Alkenyl Esters or Dibromides

One common route to synthesize haloalkenes such as 11-bromo-1-undecene (B109033) involves the use of alkenyl esters or dibromides as starting materials. lookchem.com For instance, 11-bromo-1-undecene can be prepared from the dehydrohalogenation of 1,11-dibromoundecane (B97371) using a strong base. While this method specifically describes the synthesis of the bromo analog, a similar principle can be applied for the chloro derivative.

Another documented method involves the reaction of 10-undecen-1-ol with thionyl chloride (SOCl2) to produce this compound, with hydrochloric acid and sulfur dioxide as byproducts. allfordrugs.com A similar procedure utilizes tri-n-butylphosphine in carbon tetrachloride to convert 10-undecenol to this compound. harvard.edu

The following table summarizes a common reaction pathway for the synthesis of this compound:

| Reactant | Reagent | Product(s) |

| 10-Undecen-1-ol | Thionyl chloride (SOCl₂) | This compound, Hydrochloric acid, Sulfur dioxide |

Exploration of Alternative Synthetic Routes

Alternative synthetic strategies for haloalkenes often focus on improving yield, selectivity, and process safety. For example, the reaction of 1-undecene (B165158) with chlorine at elevated temperatures and pressures is a potential method for synthesizing this compound. chembk.com Additionally, the unexpected formation of 4-N-[11-(1H-benzotriazol-1-yloxy)undecanoyl] gemcitabine (B846) instead of the expected bromo derivative, and the formation of a chloro derivative in other attempts, highlights the complexities and potential for alternative pathways in the synthesis of related compounds. nih.gov

Methodological Advancements in Stereoselective Synthesis of Related Precursors

Advancements in stereoselective synthesis are crucial for producing specific isomers of chiral molecules. While information directly pertaining to the stereoselective synthesis of this compound is limited, research into related undecene derivatives provides valuable insights. For instance, stereoselective synthesis methods like the Wittig or Horner-Wadsworth-Emmons reactions are effective for producing undecene derivatives with high stereochemical purity.

Research on the stereoselective synthesis of diterpene steviol (B1681142) derivatives has demonstrated the successful creation of a new family of aminotriols from stevioside (B1681144) in a stereoselective manner. mdpi.com This involved the stereoselective allylic hydroxylation and subsequent reactions to form key intermediates. mdpi.com Furthermore, the stereoselective synthesis of E-5-decen-1-ol from E-1,6-undecadiene has been successfully carried out. researchgate.net These examples of stereocontrolled synthesis in related unsaturated compounds suggest the potential for developing similar methodologies for precursors to this compound. researchgate.netharvard.edu

Integration of Green Chemistry Principles in this compound Production Research

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. indianchemicalsociety.commlsu.ac.in In the context of haloalkene synthesis, this involves exploring safer reagents, solvents, and reaction conditions. indianchemicalsociety.com

Recent breakthroughs in green chemistry include the use of iron-based catalysts for the sustainable and efficient production of Z-alkenes. nus.edu.sg This method utilizes allenes as starting materials and an iron catalyst, resulting in high yields and selectivity for the Z-isomer, while being more environmentally friendly and cost-effective than traditional methods. nus.edu.sg The development of green alternatives for halogenation reactions, such as using oxone-halide and Fenton-halide systems, aims to replace toxic halogenating agents like elemental bromine and chlorine gas. acs.org

The use of water as a green solvent in organic synthesis is another significant area of research. indianchemicalsociety.com While specific applications to this compound synthesis are not detailed in the provided results, the broader trend in organic synthesis is to move towards more sustainable practices. indianchemicalsociety.comacs.org This includes designing chemical products that are less toxic and degrade into harmless products at the end of their lifecycle. mlsu.ac.in The synthesis of this compound from 10-undecen-1-ol has been noted in the context of sustainability in organic chemistry lab courses, suggesting an educational focus on greener synthetic routes. oc-praktikum.de

Advanced Polymerization and Copolymerization Studies Involving 11 Chloro 1 Undecene

Fundamental Principles of 11-Chloro-1-undecene Polymerization

The polymerization of this compound, like other α-olefins, is governed by the principles of coordination-insertion polymerization. The catalyst's nature, reaction conditions, and the monomer's structure play crucial roles in determining the polymerization mechanism, kinetics, and the resulting polymer's properties.

Homopolymerization Mechanisms and Kinetics of this compound

The homopolymerization of this compound is expected to proceed via a coordination-insertion mechanism, where the monomer coordinates to the active metal center of the catalyst, followed by insertion into the metal-alkyl bond. The long alkyl chain with a terminal chloro- group is not anticipated to significantly influence the electronic properties of the vinyl group, thus the polymerization behavior should be comparable to that of other long-chain α-olefins.

The kinetics of the homopolymerization would be dependent on several factors, including the type of catalyst used, the monomer concentration, and the polymerization temperature. In general, the rate of polymerization can be expressed as:

Rp = kp[M][C]*

Homo-poly(this compound) Synthesis via Metallocene Catalysis

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and titanium, activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are well-suited for the homopolymerization of α-olefins. The synthesis of homo-poly(this compound) using a metallocene catalyst would likely yield a polymer with a well-defined microstructure. The stereochemistry of the polymer (isotactic, syndiotactic, or atactic) can be controlled by the choice of the metallocene ligand. For instance, ansa-metallocenes with C2 symmetry typically produce isotactic polymers, while those with Cs symmetry can yield syndiotactic polymers.

The resulting homo-poly(this compound) would be a thermoplastic material with properties influenced by its molecular weight, molecular weight distribution, and stereoregularity. The presence of the pendent chloroalkyl chains would impart unique characteristics to the polymer, such as increased polarity and the potential for further chemical modifications.

Copolymerization Dynamics with Non-Polar Alpha-Olefins

The copolymerization of this compound with non-polar α-olefins, such as ethylene (B1197577), is a versatile strategy to incorporate functional groups into polyolefins. The dynamics of this copolymerization are highly dependent on the catalyst system employed.

Ethylene-11-Chloro-1-undecene Copolymerization Systems

Zirconocene-methylaluminoxane (MAO) systems are widely used for the copolymerization of ethylene with α-olefins. In the case of ethylene and this compound copolymerization, the zirconocene catalyst would facilitate the incorporation of both monomers into the growing polymer chain. The relative reactivity of ethylene and this compound, described by their reactivity ratios (rE and rC), would determine the copolymer composition and monomer sequence distribution. Generally, with zirconocene catalysts, ethylene is much more reactive than higher α-olefins (rE >> 1 and rC << 1), leading to copolymers with a higher proportion of ethylene units.

The presence of the chloro- group in this compound is a critical consideration. While its remote position minimizes electronic interference, the Lewis basicity of the chlorine atom could potentially lead to catalyst deactivation through coordination to the Lewis acidic metal center of the catalyst. However, studies on other ω-halo-α-olefins have shown that with appropriate reaction conditions and catalyst selection, successful copolymerization can be achieved.

Below is a representative data table for the copolymerization of ethylene with a long-chain α-olefin using a zirconocene/MAO catalyst system, which can be considered analogous to the this compound system.

| Catalyst System | Comonomer | Comonomer Feed (mol%) | Comonomer Incorporation (mol%) | Activity (kg polymer/mol Zr·h) |

| rac-Et(Ind)₂ZrCl₂/MAO | 1-Dodecene (B91753) | 10 | 2.5 | 5,200 |

| rac-Et(Ind)₂ZrCl₂/MAO | 1-Dodecene | 20 | 4.8 | 4,800 |

| rac-Et(Ind)₂ZrCl₂/MAO | 1-Dodecene | 30 | 6.9 | 4,500 |

This table presents representative data for ethylene/1-dodecene copolymerization, which serves as an analogue for the ethylene/11-chloro-1-undecene system due to the similar chain length.

Late transition metal catalysts, particularly those based on nickel and palladium, have emerged as powerful tools for the copolymerization of ethylene with functionalized olefins. These catalysts are generally more tolerant to polar functional groups compared to their early transition metal counterparts. This enhanced tolerance is attributed to their lower oxophilicity and different coordination geometries.

Nickel-based catalysts, such as those bearing α-diimine or phosphine-sulfonate ligands, would be highly suitable for the copolymerization of ethylene and this compound. These catalysts can often mediate the formation of copolymers with a more random distribution of comonomers and can even lead to the formation of highly branched or hyperbranched structures through a process known as "chain-walking."

The use of nickel-based catalysts could potentially allow for higher incorporation of this compound into the polyethylene (B3416737) backbone compared to early transition metal systems. The resulting functionalized polyethylenes would exhibit modified properties, such as improved adhesion, printability, and compatibility with other polar polymers.

The following table provides illustrative data for the copolymerization of ethylene with a polar vinyl monomer using a nickel-based catalyst, demonstrating the potential of such systems for the copolymerization with this compound.

| Catalyst System | Comonomer | Comonomer Feed (mol%) | Comonomer Incorporation (mol%) | Activity (kg polymer/mol Ni·h) |

| (α-diimine)NiBr₂/MAO | Methyl Acrylate | 5 | 1.2 | 1,500 |

| (α-diimine)NiBr₂/MAO | Methyl Acrylate | 10 | 2.5 | 1,200 |

| (phosphine-sulfonate)Ni | 5-Norbornen-2-yl acetate | 15 | 8.5 | 3,500 |

This table shows representative data for the copolymerization of ethylene with polar monomers using nickel-based catalysts, highlighting their capability to incorporate functional groups.

Influence of Comonomer Concentration and Alkene Chain Length on Polymerization Activity and Copolymer Composition

The incorporation of functional monomers like this compound into a nonpolar polymer backbone such as polypropylene (B1209903) is a delicate balance between achieving desired functionality and maintaining catalytic efficiency. Research has shown that both the concentration of the functional comonomer and the length of its hydrocarbon spacer chain are critical variables that significantly impact polymerization activity and the final copolymer composition.

Comonomer Concentration: An increase in the feed concentration of ω-halo-α-alkenes during copolymerization with propylene (B89431) generally leads to a higher incorporation of the functional monomer into the resulting copolymer. However, this increased incorporation often comes at the expense of catalytic activity. For instance, in studies involving the copolymerization of propylene with 11-bromo-1-undecene (B109033), a close analog of this compound, it was observed that as the amount of the bromo-alkene was increased, its incorporation into the polymer rose, but the catalytic activity and the polymer's melting point decreased semanticscholar.org. Despite this, certain catalytic systems have successfully achieved high incorporation levels; this compound has been smoothly copolymerized with propylene to form copolymers with up to 22 mol% incorporation thieme-connect.de.

Alkene Chain Length: The length of the methylene (B1212753) spacer ((CH₂)n) between the halide and the vinyl group in ω-halo-α-alkenes is a crucial parameter for successful copolymerization. A longer chain length is vital to insulate the Lewis basic halogen atom from the electrophilic catalyst center, thereby preventing catalyst deactivation. Studies have demonstrated that ω-halo-α-alkenes with shorter chains, such as 4-bromo-1-butene, could not be incorporated into the polymer chain under conditions where longer-chain comonomers were successfully polymerized semanticscholar.org. This indicates that a sufficient spacer length is necessary for the monomer to be copolymerized effectively. Research utilizing (pyridylamido)hafnium/organoboron catalysts further suggests that ω-halo-α-alkenes with long chains are better suited for copolymerization with propylene acs.org.

| Comonomer | Chain Length (Methylene Units) | Observed Polymerization Outcome | Reference |

|---|---|---|---|

| 4-Bromo-1-butene | 2 | Failed to incorporate; only homo-polypropylene was formed. | semanticscholar.org |

| This compound | 9 | Successfully copolymerized with propylene. | thieme-connect.de |

| 11-Bromo-1-undecene | 9 | Successfully copolymerized with propylene. | semanticscholar.orgacs.org |

Strategies for Controlling Stereoregularity and Enhancing Functionalization in Copolymers

Achieving precise control over the polymer's microstructure (stereoregularity) while introducing functional groups is a key challenge in polymer science. The primary method employed is a two-step "copolymerization-postmodification" strategy, which separates the stereocontrolled polymerization from the chemical functionalization.

Controlling Stereoregularity: The choice of catalyst is the most critical factor in dictating the stereochemistry of the final polymer. Chiral, stereorigid metallocene catalysts, particularly those based on hafnium, are known to produce highly stereoregular polymers with high crystalline melting points google.com. More recently, advanced post-metallocene catalysts, such as the (pyridylamido)hafnium/organoboron system, have shown exceptional performance. This system facilitates the stereospecific copolymerization of propylene with various ω-halo-α-alkenes, yielding halogen-functionalized isotactic polypropylenes (iPPs) with very high isotacticity ([mmmm] > 99%) for both the propylene and the incorporated polar comonomer units acs.org.

Enhancing Functionalization: The copolymerization-postmodification platform is a versatile and widely adopted strategy. In the first step, this compound is copolymerized with propylene to create a poly(propylene-co-11-chloro-1-undecene) backbone. The chloroalkyl side chains distributed along the polymer are relatively unreactive towards the polymerization catalyst but serve as latent reactive sites acs.org. In the second step, these pendant chloro-groups can be transformed into a wide array of other polar functionalities through well-established chemical reactions, such as nucleophilic substitution. This approach allows for the synthesis of a diverse range of functionalized polypropylenes, where properties can be tailored for specific applications, including improved adhesion and compatibility, without disrupting the pre-established polymer backbone acs.orgnih.gov.

Propylene-11-Chloro-1-undecene Copolymerization Research

Analysis of Metallocene-Catalyzed Systems in Propylene Copolymerization

Metallocene catalysts represent a class of single-site catalysts that have enabled significant advances in polyolefin synthesis, offering precise control over molecular weight, composition, and stereoregularity j-polypropylene.com. Zirconium-based metallocenes like rac-Et(Ind)₂ZrCl₂ and rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ have been effectively utilized in the copolymerization of propylene with ω-halo-α-alkenes, including this compound semanticscholar.orgthieme-connect.de. These catalysts produce copolymers with a uniform distribution of the comonomer and typically narrow molecular weight distributions, which are hallmarks of single-site catalysis j-polypropylene.com.

The performance of these systems is highly dependent on the specific ligand structure of the metallocene and the reaction conditions. For example, a detailed investigation of the rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂/MMAO system revealed a linear, inversely proportional relationship between polymerization temperature and functionalized comonomer reactivity, as well as the molecular weight and melting temperature of the resulting copolymer mostwiedzy.pl. This highlights the trade-offs that must be managed when designing polymerization processes for specific material properties.

Evaluation of Hafnium and Other Catalytic Systems

While zirconocenes are effective, hafnium-based catalysts have emerged as particularly potent for the copolymerization of propylene with functional alkenes. Chiral hafnium metallocene catalysts are noted for their ability to produce highly stereospecific polymers with significantly higher molecular weights than were previously achievable with other metallocenes google.com.

Beyond traditional metallocenes, "post-metallocene" catalysts have demonstrated superior performance. A notable example is the (pyridylamido)hafnium/organoboron system, which has shown unprecedented efficiency in the stereospecific copolymerization of propylene and ω-halo-α-alkenes acs.orgresearchgate.net. This catalyst system exhibits high activity and can produce well-defined, high molecular weight (>100 kg mol⁻¹) isotactic copolymers. Theoretical studies suggest that the superior performance is partly due to a very weak electronic interaction between the terminal halogen group of the comonomer and the active hafnium center, which minimizes catalyst inhibition acs.org.

Optimization of Comonomer Incorporation Levels and Catalytic Activity

Comonomer Incorporation: The level of comonomer incorporation is primarily controlled by its feed concentration in the reactor. Studies using various metallocene catalysts have demonstrated the ability to produce copolymers with tunable incorporation levels, reaching up to 15.5 mol% for 11-bromo-1-undecene and as high as 22 mol% for this compound thieme-connect.deacs.orgnih.gov. The choice of cocatalyst also plays a critical role. For instance, in a related system, switching the cocatalyst from modified methylaluminoxane (MMAO) to dried methylaluminoxane (dMAO) resulted in a remarkable increase in comonomer incorporation, from 4.3 mol% to 25.2 mol% semanticscholar.org.

Catalytic Activity: Catalytic activity is a function of the catalyst, cocatalyst, temperature, and comonomer concentration. While higher comonomer feeds can suppress activity, highly efficient systems like the (pyridylamido)hafnium catalyst are capable of maintaining excellent activities (on the order of 10⁷ g·mol⁻¹·h⁻¹) even with substantial comonomer loading mdpi.com. Temperature optimization is also crucial; an inverse correlation is often observed between polymerization temperature and the final molecular weight and comonomer reactivity mostwiedzy.pl.

| Comonomer | Catalyst System Type | Max. Incorporation (mol%) | Reference |

|---|---|---|---|

| This compound | Metallocene | 22 | thieme-connect.de |

| 11-Bromo-1-undecene | Metallocene (C₂, C₁, Cₛ-symmetric) | 15.5 | acs.org |

| 11-Iodo-1-undecene | Post-metallocene Hafnium | 11.7 | acs.org |

Directed Synthesis of Functionalized Polypropylenes

The directed synthesis of functionalized polypropylenes leverages the poly(propylene-co-11-chloro-1-undecene) copolymer as a versatile macromolecular platform. The process begins with the stereocontrolled copolymerization of propylene and this compound, which installs reactive chloroalkyl side chains onto a well-defined polypropylene backbone.

The subsequent post-polymerization modification step is key to creating tailored materials. The pendant C-Cl bonds are amenable to a variety of chemical transformations, allowing for their conversion into a diverse range of polar functional groups. This strategy has been successfully employed to convert the analogous bromo-functionalized polypropylenes into various amine-modified polymers nih.gov. These modified materials exhibited properties of supramolecular hydrogen bonding networks and functioned as high-performance hot-melt adhesives for dissimilar substrates like steel and polypropylene nih.gov. This two-step methodology provides a powerful and modular route to a vast library of functional polypropylenes, enabling the introduction of C-O, C-N, C-S, and other covalent linkages to produce materials with properties designed for advanced applications acs.org.

Exploration of Terpolymerization Systems (e.g., Ethylene, Propylene, and this compound)

The terpolymerization of ethylene, propylene, and a functionalized α-olefin such as this compound represents a significant area of research in polymer chemistry. This process allows for the introduction of functional groups, in this case, a chloro group, onto a polyolefin backbone, thereby modifying the polymer's properties and enabling post-polymerization modifications. The incorporation of this compound into an ethylene-propylene matrix can lead to materials with altered surface properties, adhesion, and compatibility with other polymers and fillers.

Metallocene-based catalyst systems are frequently employed for such terpolymerizations due to their single-site nature, which allows for precise control over the polymer architecture, including molecular weight, molecular weight distribution, and comonomer incorporation. The use of this compound in terpolymerizations with ethylene and propylene has been noted in chemical literature, often utilizing a metallocene catalyst activated by methylaluminoxane (MAO).

The reactivity of each monomer is a critical factor in these terpolymerization systems. Ethylene is typically the most reactive monomer, followed by propylene, with long-chain α-olefins like this compound generally exhibiting lower reactivity. The presence of the polar chloro group in this compound can also influence the catalytic activity, as it has the potential to interact with the catalyst's active center.

Studies on the terpolymerization of ethylene and propylene with other long-chain functionalized α-olefins, such as ω-bromo-α-olefins, have demonstrated the feasibility of incorporating halogenated monomers into the polymer chain. In such systems, the catalytic activity and the level of functional monomer incorporation are highly dependent on the specific catalyst used and the polymerization conditions. For instance, in the terpolymerization of ethylene, propylene, and 11-bromo-1-undecene using non-metallocene titanium complexes, catalytic activities as high as 6.21 × 10⁵ gP (molTi)⁻¹ h⁻¹ have been achieved, with an incorporation of the brominated olefin up to 2.49 mol%.

The properties of the resulting terpolymers are directly related to their composition. An increase in the incorporation of the long-chain functionalized monomer typically leads to a decrease in the polymer's melting point and crystallinity. The molecular weight of the terpolymers can also be influenced by the presence of the functional monomer, with some studies on analogous systems reporting high weight-average molecular weights.

Catalytic Systems and Mechanistic Insights in this compound (Co)polymerization

Role of Cocatalysts (e.g., Methylaluminoxane, Chlorinated Alkylaluminum) in Activation and Performance

Cocatalysts are essential components in metallocene-catalyzed olefin polymerization, playing a crucial role in the activation of the metallocene precatalyst to form the catalytically active species. Methylaluminoxane (MAO) is a widely used and highly effective cocatalyst for these systems.

The primary functions of MAO include the alkylation of the metallocene dihalide and the abstraction of a ligand (e.g., chloride or methyl) to generate a cationic metallocene species, which is the active site for olefin polymerization. A large excess of MAO is often required to achieve high catalytic activity. This is attributed to several factors, including the need to scavenge impurities in the polymerization medium and the equilibrium nature of the activation process.

The interaction between the metallocene and MAO is complex and can lead to the formation of various active species. The structure and Lewis acidity of the MAO play a significant role in the efficiency of catalyst activation. Weak Lewis acid sites within the MAO structure are believed to be responsible for the generation of active metallocene species.

While MAO is the most common cocatalyst, other aluminum alkyls, including chlorinated alkylaluminum compounds, can also be employed. These compounds can act as scavengers for impurities and may also participate in the activation process, although their role is often less well-defined than that of MAO. In some systems, the combination of a haloorganoaluminum compound and a dialkylmagnesium compound has been shown to be an effective cocatalyst for metallocene complexes.

The choice of cocatalyst and the cocatalyst-to-catalyst ratio can significantly impact the performance of the polymerization, influencing the catalytic activity, polymer molecular weight, and comonomer incorporation. For instance, in the terpolymerization of ethylene, propylene, and a diene using a bis(indenyl)zirconium dichloride catalyst, the catalytic activity showed a bell-shaped dependence on the [Al]/[Zr] ratio when MAO was used as the cocatalyst. researchgate.net

Rational Design of Ligand Architectures and Their Electronic Effects on Catalytic Activity and Selectivity

The ligand framework of a metallocene catalyst is a key determinant of its polymerization behavior. The rational design of ligand architectures allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn influences its activity, selectivity, and the properties of the resulting polymer.

The steric environment around the metal center, dictated by the cyclopentadienyl (Cp) or indenyl ligands, affects the accessibility of the monomer to the active site and can control the stereochemistry of monomer insertion, leading to polymers with different tacticities. For instance, ansa-metallocenes, where the two Cp-based ligands are bridged, exhibit increased rigidity, which can enhance stereoselectivity in propylene polymerization.

Electronic effects, arising from the introduction of electron-donating or electron-withdrawing substituents on the ligand framework, can modulate the electrophilicity of the metal center. This, in turn, can influence the rates of monomer coordination and insertion, as well as the stability of the catalyst. Studies on substituted bis(indenyl)zirconium complexes have shown that electronic modifications to the ligands can affect the catalytic properties.

In the context of polymerizing functionalized olefins like this compound, the ligand design becomes even more critical. The polar functional group can potentially coordinate to the Lewis acidic metal center, leading to catalyst deactivation. Therefore, ligands that create a more open and accessible active site, or that electronically disfavor coordination of the functional group, may be necessary for efficient polymerization.

Computational studies, such as Density Functional Theory (DFT), are valuable tools for the rational design of ligands. These methods can provide insights into the electronic structure of the catalyst and the energetics of the polymerization steps, aiding in the prediction of a catalyst's performance. Machine learning approaches are also emerging as a powerful tool for the computational design of metallocene catalysts with desired properties.

Examination of Chain Transfer Mechanisms and Their Impact on Polymer Molecular Weight Control

Chain transfer reactions are crucial processes in olefin polymerization as they determine the molecular weight of the resulting polymer. Several chain transfer mechanisms can operate in metallocene-catalyzed polymerizations, and their relative rates depend on the catalyst structure, monomer, cocatalyst, and polymerization conditions.

The primary chain transfer mechanisms include:

β-Hydride elimination: This involves the transfer of a hydrogen atom from the growing polymer chain to the metal center, resulting in a polymer with a terminal double bond and a metal hydride species that can initiate a new polymer chain.

Chain transfer to monomer: The growing polymer chain is terminated by the transfer of a hydrogen atom to a monomer molecule, which then starts a new chain.

Chain transfer to cocatalyst (e.g., aluminum alkyls): The growing polymer chain is transferred to the aluminum cocatalyst, typically forming a metal-alkyl species and an aluminum-terminated polymer. This is a significant pathway for molecular weight control, especially with aluminum alkyls like triisobutylaluminum (TIBA).

Spontaneous elimination: This can occur through various pathways and is influenced by the steric and electronic properties of the catalyst.

The molecular weight of the polymer is determined by the ratio of the rate of chain propagation to the sum of the rates of all chain transfer reactions. By controlling the polymerization conditions and the concentration of chain transfer agents, the molecular weight of the polymer can be effectively controlled. For instance, increasing the concentration of an aluminum alkyl cocatalyst often leads to a decrease in the polymer's molecular weight due to an increased rate of chain transfer to aluminum.

In the polymerization of functionalized olefins, the functional group itself can potentially participate in chain transfer reactions, although this is less common for chloro groups compared to more reactive functionalities. The presence of the long alkyl chain in this compound might also influence the rate of chain transfer reactions due to steric effects.

The table below summarizes the common chain transfer mechanisms and their general impact on the resulting polymer.

| Chain Transfer Mechanism | Resulting Polymer End Group | Impact on Molecular Weight |

| β-Hydride Elimination | Unsaturated (vinylidene or vinyl) | Decrease |

| Chain Transfer to Monomer | Saturated | Decrease |

| Chain Transfer to Aluminum | Aluminum-terminated (hydrolyzes to saturated) | Decrease |

Computational Studies of Polymerization Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of metallocene-catalyzed olefin polymerization. These studies provide detailed insights into the reaction pathways, the structures of intermediates and transition states, and the energetics of the elementary steps of polymerization, which are often difficult to probe experimentally.

Key areas of investigation in computational studies include:

Catalyst activation: Modeling the interaction between the metallocene precatalyst and the cocatalyst (e.g., MAO or borate activators) to understand the formation of the active cationic species.

Monomer coordination and insertion: Calculating the energy barriers for the coordination of the olefin to the metal center and its subsequent insertion into the growing polymer chain. These calculations can help to explain the observed catalytic activity and selectivity.

Chain transfer reactions: Investigating the transition states and reaction energies for various chain transfer pathways (e.g., β-hydride elimination, chain transfer to monomer or cocatalyst) to predict their relative importance and their effect on polymer molecular weight.

Stereoselectivity: For the polymerization of α-olefins like propylene, computational studies can elucidate the origin of stereocontrol by analyzing the energy differences between transition states leading to different polymer tacticities.

Comonomer incorporation: In copolymerization and terpolymerization systems, DFT can be used to predict the reactivity ratios of different monomers and the resulting comonomer distribution in the polymer chain.

For the polymerization of functionalized olefins such as this compound, computational studies can be particularly valuable for understanding the potential interactions between the polar functional group and the catalyst's active site. These calculations can help to predict the likelihood of catalyst deactivation and guide the design of more robust and efficient catalysts.

Recent advancements in computational methods, including the use of machine learning combined with quantum-chemical calculations, are enabling the high-throughput virtual screening of potential catalysts and the design of new catalysts with desired properties for specific polymerization applications.

Chemical Reactivity and Functional Group Transformations of 11 Chloro 1 Undecene

Reactivity of the Olefinic Moiety

The terminal double bond in 11-chloro-1-undecene is characteristic of an α-olefin and undergoes a variety of addition and transformation reactions. The presence of the distant chloro- group has a minimal electronic effect on the double bond, so its reactivity is comparable to that of simple terminal alkenes like 1-undecene (B165158).

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydrogenation)

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. These addition reactions are fundamental transformations for terminal alkenes.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds readily. This reaction typically occurs via a cyclic halonium ion intermediate, leading to an anti-addition stereochemistry. The product is a 1,2-dihalo-11-chloroundecane.

Hydrohalogenation: The addition of hydrogen halides (H-X), such as hydrogen chloride (HCl), to the terminal alkene follows Markovnikov's rule. The reaction is catalyzed by acids, and in the case of this compound, it would yield 2,11-dichloroundecane. The proton adds to the terminal carbon (C1) to form a more stable secondary carbocation at the C2 position, which is then attacked by the chloride ion. The hydrochlorination of long-chain 1-alkenes like 1-dodecene (B91753) using ferric chloride as a catalyst at temperatures between 60-130°C is a known process that produces the corresponding secondary alkyl chloride. google.com

Hydrogenation: The double bond can be saturated to an alkane through catalytic hydrogenation. This reaction involves treating this compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The product of this reaction is 1-chloroundecane. nih.gov Undesired olefin hydrogenation can sometimes occur as a side reaction under certain conditions, for instance, during hydroformylation reactions. researchgate.net

Olefin Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound, as a terminal alkene, can participate in cross-metathesis (CM) reactions with other olefins, catalyzed by transition metal complexes, typically those containing ruthenium (e.g., Grubbs or Hoveyda-Grubbs catalysts). researchgate.netgoogle.com

This reaction is highly valuable for creating α,ω-difunctional chemical intermediates from renewable resources. sigmaaldrich.com For example, the cross-metathesis of an electron-poor allylic chloride with 1-decene (B1663960), using a Hoveyda-Grubbs second-generation catalyst, resulted in the formation of the E-alkene product with an 84:16 E/Z ratio. acs.orgnih.gov Similarly, the cross-metathesis of 1-decene with 3-chloro-2-methylpropene (B57409) using a Umicore M51 catalyst yielded the corresponding internal alkene. rsc.org These examples demonstrate that the chloro-functionalized olefin can be effectively used in CM to synthesize longer-chain, difunctionalized products.

Table 1: Examples of Cross-Metathesis Reactions with Functionalized Olefins This table presents data for analogous reactions, illustrating the general conditions and outcomes applicable to this compound.

| Olefin 1 | Olefin 2 | Catalyst (mol%) | Conditions | Product | Yield | E/Z Ratio | Reference |

|---|---|---|---|---|---|---|---|

| Allylic Chloride | 1-Decene | Hoveyda-Grubbs II (10) | Room Temp | (E/Z)-1-Chloro-2-tridecene | 60% | 84:16 | acs.orgnih.gov |

| 1-Decene | 3-Chloro-2-methylpropene | Umicore M51 (2) | CH₂Cl₂, 50°C | 1-Chloro-2-methyldodec-2-ene | Good | E-selective | rsc.org |

Regioselective and Stereoselective Selenosulfonylation of the Alkene

Selenosulfonylation is a reaction that introduces both a selenium and a sulfonyl group across a double or triple bond. rsc.org The reaction of terminal alkenes with selenosulfonates can proceed via different mechanisms, leading to varying regioselectivity.

In a study on the reaction between alkenes and the highly electrophilic phenyl trifluoromethaneselenosulfonate, it was found that while cyclic alkenes gave trans-Markovnikov adducts with high regioselectivity, the reaction with a terminal alkene like 1-undecene resulted in a mixture of regioisomers. rsc.orgresearchgate.net This indicates that under these specific catalyst-free conditions, the addition to a simple, unhindered terminal alkene is not highly regioselective. The reaction is believed to proceed through a seleniranium ion intermediate, with the subsequent nucleophilic attack by the sulfonate determining the final regiochemical outcome. researchgate.net

Hydroformylation Reactions and Regioselectivity Studies

Hydroformylation, or the oxo process, is a significant industrial process that converts an alkene into an aldehyde by adding a formyl group (CHO) and a hydrogen atom across the double bond. researchgate.net The reaction uses a catalyst, typically a rhodium or cobalt complex, and a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas.

For a terminal alkene like this compound, hydroformylation can produce two isomeric aldehydes:

The linear aldehyde: Dodecanal, 12-chloro- (from anti-Markovnikov addition)

The branched aldehyde: 2-Methylundecanal, 11-chloro- (from Markovnikov addition)

The ratio of the linear (n) to branched (iso) product (n:i ratio) is a critical aspect of regioselectivity and can be controlled by the choice of catalyst, ligands, and reaction conditions. google.com While industry has often focused on maximizing the linear aldehyde, there is growing interest in selectively forming the branched isomer. google.com For unsubstituted linear α-olefins, achieving n:i ratios below 1.2:1 has been challenging, though specialized catalyst systems are being developed to favor the branched product. google.com

Table 2: General Regioselectivity in Hydroformylation of Linear Alpha-Olefins This table illustrates typical outcomes for hydroformylation, which are expected to be similar for this compound.

| Olefin Substrate | Catalyst System | Typical n:i Ratio | Product Types | Reference |

|---|---|---|---|---|

| Propylene (B89431) | Rhodium/Tris-pyridylphosphine | 1:1 to 0.25:1 | Normal- and Iso-butyraldehyde | google.com |

| Linear Alpha-Olefins | Conventional Rhodium | >2:1 | Linear (major) and Branched (minor) Aldehydes | google.com |

| Allyl Benzenes | Rhodium-based | ~62% linear | Linear and Branched Aldehydes | researchgate.net |

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. An alkene, such as this compound, can act as the dienophile. However, the reaction is most efficient when the dienophile contains electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

This compound is an unactivated alkene because the chloro group is too far from the double bond to exert any significant electronic influence. Consequently, it is a poor dienophile and would require harsh reaction conditions, such as high temperatures (170-250°C) and pressures, to react with even reactive dienes. sci-hub.se Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can be more facile, but for intermolecular reactions involving unactivated alkenes, yields are often low. sci-hub.seresearchgate.net

Transformations Involving the Alkyl Chloride Moiety

The primary alkyl chloride functional group at the C11 position is a versatile handle for nucleophilic substitution and organometallic reactions.

One significant application is in polymerization. This compound can be copolymerized with olefins like propylene and ethylene (B1197577) using metallocene catalysts. thieme-connect.demdpi.comfishersci.no In these reactions, the alkene moiety participates in the polymerization, leaving the chloro group on the polymer side-chain. This halogen-containing polymer can then undergo further functionalization through reactions of the highly reactive side-chain chlorine with nucleophiles such as potassium carboxylate or potassium hydroxide (B78521). mdpi.com When comparing the copolymerization of different 11-halogenated undecenes, the activity of the catalyst system increases in the order: chloro < bromo < iodo. mdpi.com

The alkyl chloride can also be converted into a Grignard reagent by reacting it with magnesium metal. This transformation, however, must be performed carefully to avoid interference from the alkene. A successful example involves the preparation of a Grignard reagent from cis-3-octene-1-chloride, which was then coupled with 1-bromo-3-chloropropane (B140262) in the presence of a lithium copper chloride catalyst to form a longer-chain alkene. google.com This demonstrates the feasibility of forming an organometallic species from the chloride end of the molecule, which can then be used in various coupling reactions to extend the carbon chain. google.comkyoto-u.ac.jp

Nucleophilic Substitution Reactions and Synthetic Utility

This compound possesses a terminal alkyl chloride, a functional group amenable to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of other functional groups, making it a versatile intermediate in organic synthesis. The chlorine atom can be displaced by various nucleophiles, opening pathways to diverse molecular architectures. For instance, it can serve as a precursor in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. ontosight.ai

The synthetic utility of ω-halo-α-olefins like this compound is significant. The reactive halogen atom allows for post-polymerization modifications, such as grafting and crosslinking, and for various displacement reactions. dss.go.th For example, the chlorine atom can be substituted to introduce different functionalities, thereby altering the properties of the resulting molecules or polymers. mdpi.com

Below is a table summarizing examples of nucleophilic substitution reactions involving ω-halo-α-olefins, which are analogous to the reactivity of this compound.

| Nucleophile | Product Functional Group | Reference |

| Potassium Carboxylate | Ester | mdpi.com |

| Potassium Hydroxide | Alcohol | mdpi.com |

| Azide | Azide | vt.edu |

| Iodide | Iodide | acs.org |

Specific Derivatization Reactions of the Chlorine Functional Group

The chlorine atom in this compound can undergo specific derivatization reactions to introduce a variety of functional groups. These transformations are crucial for synthesizing a range of compounds with tailored properties. For example, the chlorine can be replaced by other halogens, such as bromine or iodine, or by other functional moieties through nucleophilic substitution.

One important derivatization is the conversion to an azide. This can be achieved through nucleophilic attack by sodium azide. vt.edu The resulting azido-functionalized undecene can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient method for linking the undecene chain to other molecules. vt.edu Another example is the reaction with potassium carboxylate or potassium hydroxide to yield esters or alcohols, respectively. mdpi.com

The following table provides examples of derivatization reactions applicable to the chlorine group of this compound.

| Reagent | Resulting Functional Group | Reaction Type | Reference |

| Sodium Azide | Azide | Nucleophilic Substitution | vt.edu |

| Potassium Carboxylate | Ester | Nucleophilic Substitution | mdpi.com |

| Potassium Hydroxide | Alcohol | Nucleophilic Substitution | mdpi.com |

| Thionyl Chloride | (for converting corresponding alcohol) | Chlorination | researchgate.net |

Post-Polymerization Modification Strategies through Chlorine Displacement

Polymers derived from this compound, such as poly(this compound), offer a versatile platform for post-polymerization modification. The pendant chloroalkyl groups along the polymer backbone are reactive sites that can be transformed into a variety of other functionalities through nucleophilic displacement reactions. mdpi.com This strategy allows for the synthesis of functionalized polyolefins with tailored properties that are not directly accessible through the polymerization of functionalized monomers. thieme-connect.de

The highly reactive side-chain chlorine atoms can be displaced by various nucleophiles. For instance, reactions with bases like potassium carboxylate or potassium hydroxide can introduce ester or hydroxyl groups, respectively. mdpi.com This approach has been used to create modified polymers with altered surface properties, solubility, or reactivity for applications such as "polysoaps" or for further derivatization. mdpi.comresearchgate.net The ability to perform these modifications after polymerization provides a powerful tool for materials design, enabling the creation of polymers with complex architectures and functionalities. vt.edu

The following table illustrates potential post-polymerization modification reactions on polymers containing this compound units.

| Reagent | Introduced Functional Group | Polymer Type | Reference |

| Potassium carboxylate | Ester | Modified poly(this compound) | mdpi.com |

| Potassium hydroxide | Hydroxyl | Modified poly(this compound) | mdpi.com |

| Various Nucleophiles | Various | Functionalized Polyolefins | mdpi.comthieme-connect.de |

| Thiol-containing molecules | Thioether | Thiol-ene functionalized polymers | yok.gov.tr |

Design and Elucidation of Tandem and Cascade Reactions Utilizing Both Functional Groups

The bifunctional nature of this compound, possessing both a terminal alkene and an alkyl chloride, makes it an interesting substrate for the design of tandem and cascade reactions. These reaction sequences, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. researchgate.net While specific tandem reactions involving this compound are not extensively detailed in the provided search results, the general principles of tandem catalysis can be applied.

For example, a hydroformylation of the double bond could be followed by an in-situ reaction of the resulting aldehyde with a suitable nucleophile. researchgate.net Another possibility involves a tandem electrophilic cyclization/chlorination process, where the double bond participates in a cyclization reaction that is terminated by the introduction of a chlorine atom. researchgate.net The development of such reactions would allow for the rapid construction of complex molecular architectures from a simple starting material. The design of these reactions requires careful consideration of catalyst compatibility and reaction conditions to control the sequence of events and achieve the desired product selectivity.

Computational Investigations into Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools for investigating the mechanisms and selectivity of reactions involving this compound. patonlab.com While specific computational studies focused solely on this compound are not prominent in the search results, the methodologies are broadly applicable. For instance, computational modeling can be used to elucidate the transition states and reaction pathways of nucleophilic substitution at the chlorinated carbon, helping to predict reactivity and the influence of different nucleophiles. mdpi.com

In the context of polymerization, computational methods can help understand how the chloroalkyl side chain might interact with the catalyst and influence the polymerization process. thieme-connect.de Furthermore, for tandem reactions, computational studies can be invaluable for mapping out the potential energy surface, identifying key intermediates and transition states, and explaining the origins of regio- and stereoselectivity. researchgate.net By comparing computed data, such as NMR chemical shifts, with experimental results, it is possible to confirm the structure of reaction products and gain deeper insight into the reaction mechanism. acs.org

Spectroscopic and Advanced Characterization Methodologies in Research on 11 Chloro 1 Undecene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 11-chloro-1-undecene and its polymeric derivatives. jchps.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, enabling researchers to confirm the identity and purity of the monomer and to analyze the microstructure of the resulting polymers.

For this compound, ¹H NMR spectra exhibit characteristic signals that correspond to the different protons in the molecule. blogspot.com The terminal vinyl protons typically appear as multiplets in the olefinic region (around 4.9-5.8 ppm). The protons on the carbon adjacent to the chlorine atom (C11) resonate at a distinct chemical shift, usually around 3.5 ppm, due to the deshielding effect of the electronegative chlorine atom. blogspot.com The remaining methylene (B1212753) protons along the alkyl chain produce a complex series of multiplets in the upfield region of the spectrum. blogspot.com

In the context of polymerization, NMR is critical for analyzing the microstructure of polymers derived from this compound. For instance, in copolymers of ethylene (B1197577) and this compound, ¹H NMR can confirm the incorporation of the functional monomer by identifying the resonance of the methylene protons adjacent to the chlorine atom. mdpi.com Furthermore, ¹³C NMR spectroscopy provides detailed insights into the polymer backbone and side chains. The chemical shifts of the carbons in the polymer chain can reveal information about tacticity, branching, and the distribution of comonomer units. tib.eu For example, quantitative ¹³C NMR can be employed to determine the degree of branching in polyethylene (B3416737) synthesized using catalysts that may interact with the chloro-functional group of the monomer. ethz.ch

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound blogspot.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-11 (vinyl) | ~4.95 (2H, dd) | 114.1 |

| H-10 (vinyl) | ~5.80 (1H, m) | 139.1 |

| H-1 (chloro-adjacent) | ~3.51 (2H, t) | 45.0 |

| H-2 | ~1.75 (2H, tt) | 32.7 |

| H-9 | ~2.02 (2H, dt) | 33.9 |

| Other CH₂ | ~1.1-1.5 (12H, m) | - |

| Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. resolvemass.ca GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caunt.edu

In the synthesis of functional polyolefins through the copolymerization of ethylene with this compound, GPC is essential for understanding how polymerization conditions and the presence of the functional comonomer affect the resulting polymer chains. ethz.ch For instance, research has shown that the molecular weight and PDI of such copolymers can be influenced by factors like the catalyst system, reaction temperature, and the concentration of this compound. ethz.chepo.org GPC analysis provides crucial data for correlating these synthesis parameters with the final properties of the material.

The choice of solvent and temperature for GPC analysis is critical, especially for polyolefins, which often require high temperatures to dissolve. polymersolutions.com Common solvents for high-temperature GPC of polyolefins include 1,2,4-trichlorobenzene (B33124) (TCB) and o-dichlorobenzene (ODCB). polymersolutions.com

Table 2: Illustrative GPC Data for a Functionalized Polypropylene (B1209903) acs.org

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PPBr (Poly(propylene)-co-(11-bromo-1-undecene)) | 4300 | - | - |

| This table presents an example of the type of data obtained from GPC analysis. Actual values would vary depending on the specific polymer and analytical conditions. |

Differential Scanning Calorimetry (DSC) for Investigating Polymer Thermal Transitions and Crystallinity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). sgs-institut-fresenius.de DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This information is vital for understanding the physical properties and processing characteristics of polymers derived from this compound. sgs-institut-fresenius.de

For copolymers of ethylene and this compound, DSC is used to investigate the effect of the functional comonomer on the polymer's crystallinity. semanticscholar.org The incorporation of the bulky, chlorine-containing side chains can disrupt the regular packing of the polyethylene backbone, leading to a decrease in both the melting temperature and the degree of crystallinity. semanticscholar.org The degree of crystallinity can be calculated from the heat of fusion (ΔHm) measured by DSC. semanticscholar.org

DSC studies have shown that for copolymers of ethylene and ω-haloalkenes, increasing the incorporation of the halogenated comonomer leads to a decrease in the melting point and crystallinity of the resulting polymer. mdpi.comsemanticscholar.org In some cases, at high comonomer incorporation, the melting point may no longer be observable, and a glass transition temperature may become apparent instead. semanticscholar.org

Table 3: Example DSC Data for Copolymers of Ethylene and 11-bromo-1-undecene (B109033) semanticscholar.org

| Run | Comonomer Incorporation (mol%) | Tm (°C) | Crystallinity (%) |

| 1 | 1.0 | 125 | 32 |

| 2 | 2.1 | 123 | 29 |

| 3 | 3.3 | 120 | 25 |

| 4 | 4.3 | 117 | 22 |

| This table illustrates the trend of decreasing melting temperature and crystallinity with increasing comonomer content, based on data for a similar halogenated undecene. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Characterization of Derived Materials

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS is particularly useful for characterizing materials derived from this compound that have been grafted onto surfaces.

XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. thermofisher.commeasurlabs.com The binding energy of the emitted electrons is characteristic of the element from which they originated. High-resolution spectra of specific elements can also provide information about their chemical environment (e.g., oxidation state, bonding).

In research involving the surface modification of materials like silica (B1680970) nanoparticles or silicon wafers with molecules derived from this compound (or its bromo- and fluoro-analogs), XPS is used to confirm the presence of the grafted organic layer and to quantify the surface coverage. researchgate.netchemrxiv.org For example, after reacting a silicon surface with an 11-substituted-1-undecene, XPS can detect the presence of carbon, chlorine (or other halogens), and silicon on the surface. chemrxiv.org The relative atomic concentrations of these elements, calculated from the peak areas in the XPS spectrum, provide quantitative information about the success of the surface functionalization. sci-hub.se

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Material Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in molecules and characterizing materials. researchgate.net FT-IR measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

For this compound, the FT-IR spectrum would show characteristic absorption bands for the C=C bond of the alkene (around 1640 cm⁻¹) and the C-H bonds of the vinyl group (around 3070 cm⁻¹ and 910-990 cm⁻¹). medwinpublishers.com The C-Cl stretching vibration would also be present, typically in the fingerprint region (below 1500 cm⁻¹). libretexts.org

FT-IR is also used to monitor the chemical transformations of this compound and its derivatives. For example, in the polymerization of this compound, the disappearance or decrease in the intensity of the alkene-related peaks would indicate that the polymerization reaction has occurred. researchgate.net In the post-polymerization modification of polymers containing chloroalkyl side chains, FT-IR can be used to track the disappearance of the C-Cl bond and the appearance of new functional groups. rsc.org For instance, if the chloro group is substituted by a hydroxyl group, a broad O-H stretching band would appear in the spectrum (around 3200-3600 cm⁻¹). libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com It is an essential tool for assessing the purity of this compound and for analyzing complex reaction mixtures that may arise during its synthesis or derivatization.

In GC, a sample is vaporized and injected into a column, where its components are separated based on their boiling points and interactions with the column's stationary phase. cabidigitallibrary.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound, often by comparison to a spectral library. unl.eduresearchgate.net

GC-MS can be used to confirm the identity of synthesized this compound and to detect any impurities, such as starting materials or byproducts. nih.gov The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its molecular weight and fragmentation pattern. nih.gov For example, the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups. nih.gov This technique is also valuable for analyzing the composition of complex mixtures, such as the products of pyrolysis of polymers containing chloroalkene units. mdpi.com

Advanced Materials Applications and Research Directions of 11 Chloro 1 Undecene Derivatives

Development of Functionalized Polyolefins with Tailored Properties

The copolymerization of 11-chloro-1-undecene with common olefins like ethylene (B1197577) and propylene (B89431) has emerged as a powerful strategy for producing functionalized polyolefins. The resulting copolymers contain pendant chloroundecyl side chains that act as handles for subsequent chemical transformations, allowing for the introduction of a diverse array of functional groups that would otherwise be incompatible with common polymerization catalysts.

Enhanced Polyethylene (B3416737) Derivatives (e.g., Functionalized Ultra-High Molecular Weight Polyethylene)

The incorporation of this compound into polyethylene (PE) backbones opens avenues for creating enhanced PE derivatives. A significant area of research is the synthesis of functionalized ultra-high molecular weight polyethylene (f-UHMWPE). kinampark.com Standard UHMWPE is known for its high impact strength and biocompatibility, but its applications can be limited by its chemical inertness.

Recent studies have demonstrated that nickel-based catalysts can effectively copolymerize ethylene and this compound (C9Cl) even at atmospheric pressure (1 bar) to produce f-UHMWPE. kinampark.com For instance, a specific nickel catalyst produced f-UHMWPE with a molecular weight (Mₙ) of 2,292 kDa when C9Cl was used as the comonomer. kinampark.com These functionalized copolymers are typically lightly branched and semicrystalline, with melting temperatures (Tₘ) in the range of 104–118 °C and comonomer incorporation levels between 0.14 and 1.02 mol %. kinampark.com

The long methylene (B1212753) spacer (nine carbons) between the double bond and the chlorine atom in this compound is crucial. tib.eu It effectively isolates the polar chloro group from the catalytic center during polymerization, preventing catalyst deactivation. This contrasts with shorter-chain α-halo-ω-olefins, which can hinder or halt the polymerization process. tib.euthieme-connect.de The pendant chloro groups in the resulting PE copolymer serve as reactive sites for further modifications, enabling the introduction of functionalities to improve properties like adhesion, dyeability, and compatibility with other polymers. researchgate.net

Table 1: Copolymerization of Ethylene with Chlorinated α-Olefins Using a Nickel Catalyst This table presents data on the copolymerization of ethylene with various chlorinated α-olefins, highlighting the effect of comonomer chain length on the resulting polymer's molecular weight.

| Comonomer | Comonomer Formula | Resulting Polymer Molecular Weight (Mₙ, kDa) | Reference |

|---|---|---|---|

| 4-chloro-1-butene | C₄H₇Cl | 129 | kinampark.com |

| 6-chloro-1-hexene | C₆H₁₁Cl | 1,346 | kinampark.com |

| This compound | C₁₁H₂₁Cl | 2,292 | kinampark.com |

Modified Polypropylene (B1209903) Materials with Tunable Functionality

Similar to polyethylene, polypropylene (PP) can be functionalized through copolymerization with ω-halo-α-alkenes like this compound. thieme-connect.deacs.org This approach creates a platform for a wide range of modified PP materials with tunable properties. Research has shown that metallocene catalysts can smoothly copolymerize propylene with this compound, achieving comonomer incorporation as high as 22 mol%. thieme-connect.de

The resulting poly(propylene-co-11-chloro-1-undecene) serves as a versatile intermediate. acs.org The pendant chloro groups are electrophilic sites amenable to nucleophilic substitution reactions, allowing for the covalent attachment of various functional groups. This post-polymerization modification strategy enables the formation of diverse covalent bonds (C-O, C-N, C-S, C-P, and C-C), leading to functionalized polypropylenes (FPs) with tailored properties for specific applications. acs.org For example, these FPs can be designed to have improved adhesion, compatibility with other materials in blends, or specific thermal characteristics. thieme-connect.deacs.org

The choice of catalyst is critical as it influences the tacticity (iso-, syndio-, or atactic) of the polypropylene backbone, which in turn affects the material's physical properties like crystallinity and melting point. acs.org The ability to control both the polymer backbone structure and the nature of the appended functional groups provides a high degree of control over the final material's performance. acs.org

Research into Flame Retardancy and Thermal Stability of Halogenated Polyolefins

The introduction of halogen atoms, such as chlorine from this compound, into polyolefin structures is a known strategy to enhance flame retardancy. mdpi.com Halogenated polymers can interfere with the radical chain reactions that occur during combustion, thereby slowing down or suppressing the fire. While direct research focusing solely on the flame retardancy of poly(this compound) is limited, the principles of halogenated flame retardants are well-established. researchgate.netgoogle.comgoogle.com

The thermal stability of copolymers derived from ω-haloalkenes is an important consideration. Studies on related copolymers, such as those of ethylene and 11-bromo-1-undecene (B109033), show that the thermal properties are influenced by the comonomer content. mdpi.com For instance, increasing the incorporation of 11-bromo-1-undecene in polyethylene leads to a decrease in crystallinity and melting temperature. researchgate.net At a high incorporation of 25.2 mol%, the copolymer becomes amorphous with a glass transition temperature (Tg) of -69 °C. researchgate.net This change in morphology can affect the material's behavior at elevated temperatures. The C-Cl bond is generally stronger than the C-Br bond, suggesting that chlorinated polyolefins might exhibit different thermal decomposition profiles compared to their brominated analogs. Further research is needed to fully characterize the thermal stability and flame-retardant properties of polyolefins specifically functionalized with this compound.

Applications in Membrane Science and Engineering

The derivatives of this compound are valuable precursors for creating functional polymers used in membrane technology. thieme-connect.de The ability to introduce specific chemical functionalities onto a robust polyolefin backbone allows for the fabrication of membranes with tailored separation properties, chemical resistance, and mechanical stability.